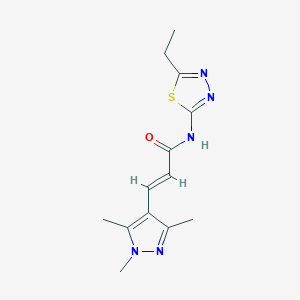![molecular formula C18H20N2O2 B7629065 N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the family of naphthalene-1-carboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide also modulates the activity of the serotonin 5-HT2A receptor by binding to the receptor and altering its conformation, which results in a change in the downstream signaling pathways.
Biochemical and Physiological Effects
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key region involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in the regulation of cognition and attention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise manipulation of the reward and motivation pathways in the brain. However, one limitation of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide is its potential for off-target effects, particularly on other dopamine receptors.
Orientations Futures
There are a number of future directions for the study of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide. One potential area of research is the development of more selective and potent compounds that target the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide involves the reaction of naphthalene-1-carboxylic acid with cyclopropylamine and butyl isocyanate. The resulting product is then purified through a series of chromatographic techniques to obtain a highly pure form of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide.
Applications De Recherche Scientifique
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Propriétés
IUPAC Name |
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-10-11-14)9-4-12-19-18(22)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,14H,4,9-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNFSLALZAJFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

